molecular formula C15H13Cl2NO3 B4236185 N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B4236185
M. Wt: 326.2 g/mol
InChI Key: PGQDAGJQYFGCPP-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-(hydroxymethyl)phenol.

    Formation of Intermediate: The 3,4-dichloroaniline is reacted with chloroacetyl chloride to form N-(3,4-dichlorophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-(hydroxymethyl)phenol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)acetamide: Lacks the phenoxy and hydroxymethyl groups.

    2-(hydroxymethyl)phenoxyacetic acid: Lacks the dichlorophenyl group.

    N-(3,4-dichlorophenyl)-2-phenoxyacetamide: Lacks the hydroxymethyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is unique due to the presence of both the dichlorophenyl and phenoxyacetamide moieties, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(hydroxymethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-12-6-5-11(7-13(12)17)18-15(20)9-21-14-4-2-1-3-10(14)8-19/h1-7,19H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQDAGJQYFGCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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